(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C23H27N5O3S and its molecular weight is 453.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as an activator of GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels by this compound affects various biochemical pathways. GIRK channels are involved in numerous physiological processes and potential therapeutic targets for various indications, such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as a GIRK1/2 activator . It also exhibits improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The activation of GIRK channels by this compound leads to changes in cell excitability. This can have various effects at the molecular and cellular level, depending on the specific cell type and the physiological context .
Biochemical Analysis
Biochemical Properties
This compound interacts with GIRK channels, which are key effectors in GPCR signaling pathways that modulate excitability in cells . The compound has been shown to display nanomolar potency as a GIRK1/2 activator .
Cellular Effects
The compound influences cell function by modulating the activity of GIRK channels . This can have an impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The compound exerts its effects at the molecular level by activating GIRK channels . This can lead to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
The effects of the compound can change over time in laboratory settings
Dosage Effects in Animal Models
The effects of the compound can vary with different dosages in animal models
Metabolic Pathways
The compound is involved in the metabolic pathways of GIRK channels
Transport and Distribution
The compound is transported and distributed within cells and tissues
Properties
IUPAC Name |
[1-(1,1-dioxothiolan-3-yl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridin-4-yl]-(4-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3S/c1-16-21-19(23(29)27-11-9-26(2)10-12-27)14-20(17-6-4-3-5-7-17)24-22(21)28(25-16)18-8-13-32(30,31)15-18/h3-7,14,18H,8-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UACGCUXWZBBZAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)N4CCN(CC4)C)C5CCS(=O)(=O)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.